Cinnamaldehyde diethyl acetal
Description
Cinnamaldehyde diethyl acetal (CAS: 7148-78-9; molecular formula: C₁₃H₁₈O₂) is a synthetic acetal derivative of cinnamaldehyde, formed by reacting cinnamaldehyde with ethanol. It is characterized by its mild, sweet, and slightly spicy odor, making it valuable in fragrance formulations as a top-note modifier in floral and oriental perfumes . Industrially, it is used in皂用 (soap) and detergent fragrances, as well as citrus-flavored food products, though its instability under mildly acidic conditions limits its broader use in flavor compositions .
Properties
IUPAC Name |
[(E)-3,3-diethoxyprop-1-enyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-3-14-13(15-4-2)11-10-12-8-6-5-7-9-12/h5-11,13H,3-4H2,1-2H3/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKDEWVAUWARRX-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C=CC1=CC=CC=C1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(/C=C/C1=CC=CC=C1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2064575, DTXSID20885290 | |
| Record name | Benzene, (3,3-diethoxy-1-propenyl)- | |
| Source | EPA DSSTox | |
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| Record name | Benzene, [(1E)-3,3-diethoxy-1-propen-1-yl]- | |
| Source | EPA DSSTox | |
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Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25226-98-6, 7148-78-9 | |
| Record name | [(1E)-3,3-Diethoxy-1-propen-1-yl]benzene | |
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| Record name | Benzene, (3,3-diethoxy-1-propen-1-yl)- | |
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| Record name | Benzene, ((1E)-3,3-diethoxy-1-propen-1-yl)- | |
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| Record name | Cinnamaldehyde diethyl acetal | |
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| Record name | Benzene, [(1E)-3,3-diethoxy-1-propen-1-yl]- | |
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| Record name | Benzene, (3,3-diethoxy-1-propen-1-yl)- | |
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| Record name | Benzene, (3,3-diethoxy-1-propenyl)- | |
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| Record name | Benzene, [(1E)-3,3-diethoxy-1-propen-1-yl]- | |
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| Record name | (3,3-diethoxy-1-propenyl)benzene | |
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| Record name | (E)-(3,3-diethoxy-1-propenyl)benzene | |
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| Record name | BENZENE, (3,3-DIETHOXY-1-PROPEN-1-YL)- | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Cinnamaldehyde diethyl acetal can be synthesized through the acetalization of cinnamaldehyde with ethanol in the presence of an acid catalyst. The reaction typically involves mixing cinnamaldehyde and ethanol in a molar ratio of 1:2, followed by the addition of a catalytic amount of an acid such as hydrochloric acid or sulfuric acid. The reaction mixture is then heated under reflux conditions to facilitate the formation of the acetal. The reaction can be represented as follows:
Cinnamaldehyde+2EthanolAcid CatalystCinnamaldehyde Diethyl Acetal+Water
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts, such as ion-exchange resins, can enhance the reaction rate and selectivity. The reaction is typically carried out at elevated temperatures (around 60-80°C) and under reduced pressure to remove the water formed during the reaction, thereby driving the equilibrium towards the formation of the acetal .
Chemical Reactions Analysis
Types of Reactions: Cinnamaldehyde diethyl acetal undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of an acid or base, this compound can be hydrolyzed back to cinnamaldehyde and ethanol.
Oxidation: The acetal can be oxidized to form cinnamic acid derivatives.
Substitution: The acetal group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products:
Hydrolysis: Cinnamaldehyde and ethanol.
Oxidation: Cinnamic acid derivatives.
Substitution: Depending on the nucleophile, various substituted cinnamaldehyde derivatives.
Scientific Research Applications
Applications in Scientific Research
CDEA has garnered attention for its diverse applications in scientific research, particularly in the following areas:
Flavoring and Fragrance Industry
- Flavoring Agent : CDEA is utilized as a flavoring agent in food products due to its sweet and spicy aroma. It enhances the flavor profile of various consumables, including chewing gum and baked goods.
- Fragrance Component : In the perfume industry, CDEA contributes to the formulation of fragrances, providing a warm and inviting scent. Its stability makes it suitable for long-lasting applications in personal care products .
Biological Research
- Antimicrobial Properties : Research indicates that CDEA exhibits significant antimicrobial activity against various bacterial strains, including multidrug-resistant bacteria. Studies have reported minimum inhibitory concentrations (MICs) as low as 0.01% against pathogens like Staphylococcus aureus and Acinetobacter baumannii.
- Antifungal Activity : In vitro studies demonstrate that CDEA can inhibit fungal growth, particularly against Candida albicans, suggesting its potential use in treating fungal infections .
Pharmaceutical Applications
- Anticancer Research : CDEA has been investigated for its anticancer properties. Studies show that it can induce apoptosis in cancer cells (e.g., A549 lung cancer cells) with IC50 values around 7.65 µg/mL. The mechanism involves disrupting oxidative balance within tumor cells .
- Anti-inflammatory Effects : Similar to cinnamaldehyde, CDEA may inhibit inflammatory pathways by modulating pro-inflammatory mediators like interleukin-8 (IL-8), potentially offering therapeutic benefits in inflammatory diseases .
Chemical Synthesis
- Reagent in Organic Synthesis : CDEA serves as a reagent in organic synthesis processes, particularly for protecting aldehyde groups during multi-step reactions. Its stability under various conditions makes it a valuable compound in synthetic chemistry .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of CDEA against various pathogens. Results indicated that CDEA effectively inhibited growth at low concentrations, supporting its potential as a natural preservative in food products.
Case Study 2: Anticancer Activity
Research involving CDEA-loaded nanoparticles demonstrated significant tumor growth inhibition in A549 lung cancer models. The study highlighted the compound's ability to induce apoptosis through oxidative stress mechanisms.
Case Study 3: Flavor Prolongation in Chewing Gum
A patent described methods for prolonging flavor in chewing gum using cinnamic aldehyde derivatives, including CDEA. The findings suggested that incorporating CDEA could enhance flavor longevity compared to traditional flavoring agents .
Mechanism of Action
The mechanism of action of cinnamaldehyde diethyl acetal primarily involves its ability to act as a protecting group for aldehydes. By forming an acetal, the reactive aldehyde group is masked, preventing it from participating in unwanted side reactions. This protection is particularly useful in multi-step organic syntheses where selective reactions are required. The acetal can be easily removed under acidic conditions to regenerate the free aldehyde group .
Comparison with Similar Compounds
Cinnamaldehyde Dimethyl Acetal
- Structure: Cinnamaldehyde dimethyl acetal (CAS: Not explicitly provided; molecular formula: C₁₁H₁₄O₂) replaces the ethyl groups in the diethyl variant with methyl groups.
- Natural Occurrence : A major constituent in Cinnamomum zeylanicum essential oil, constituting up to 3.36% of cinnamon bark oil . It is also a key marker for quality assessment in traditional Chinese medicine formulations like Cinnamomi Ramulus–Zingiberis Rhizoma (CR-ZRR), with higher variable importance in projection (VIP) scores (3.87) compared to cinnamaldehyde itself (VIP = 2.99) .
- Stability: More stable than the diethyl counterpart, enabling its use in therapeutic contexts.
- Applications : Widely used in perfumery and as a stabilizing agent in essential oil formulations .
Cinnamaldehyde Ethylene Glycol Acetal
- Structure: Contains an ethylene glycol moiety (CAS: 5660-60-6; molecular formula: C₁₁H₁₂O₂) instead of ethanol-derived groups.
- Properties : Exhibits a green, spicy odor but lacks significant natural occurrence. Its synthesis involves ethylene glycol, producing a cyclic acetal structure .
- Applications: Limited to niche perfumery due to its specialized odor profile and synthetic origin.
Cinnamaldehyde Propylene Glycol Acetal
- Structure: Derived from propylene glycol (CAS: Not explicitly provided).
- Formation : Detected in vaping liquids as a degradation product of cinnamaldehyde, highlighting its formation under specific industrial conditions .
- Relevance : Primarily a byproduct rather than an intentionally synthesized compound.
Comparative Data Table
Key Research Findings
Reactivity in Enzymatic Systems :
- Cinnamaldehyde dimethyl acetal is a substrate for glutathione-S-transferase, though less reactive than acrolein diethyl acetal .
- Diethyl acetal’s instability under acidic conditions limits its utility in flavor systems, unlike the dimethyl variant .
Therapeutic Potential: Dimethyl acetal demonstrates inhibitory activity against Alzheimer’s-related enzymes (MAO-A, BACE1) in molecular docking studies . Diethyl acetal lacks comparable therapeutic research, reflecting its narrower applications.
Synthetic Pathways: Diethyl acetal synthesis involves ethanol, while dimethyl acetal uses methanol. Both are produced via acetalization with polyalcohols or thiols . Ethylene glycol acetal requires cyclic esterification, limiting its scalability .
Q & A
What are the common synthetic routes for cinnamaldehyde diethyl acetal, and how do reaction conditions influence regioselectivity?
This compound is typically synthesized via palladium-catalyzed Heck reactions using acrolein diethyl acetal and aryl halides. For example, Battistuzzi et al. (2003) demonstrated that aryl iodides and bromides react with acrolein diethyl acetal under palladium catalysis to form cinnamaldehyde derivatives with high efficiency . Key factors influencing regioselectivity include:
- Catalyst design : Oxime-derived palladacycles (e.g., Kaiser resin-derived catalysts) promote β-hydride elimination to favor cinnamaldehyde derivatives over propanoate esters .
- Solvent/base systems : Reactions in water with potassium carbonate and KCl additives enhance selectivity toward the desired product .
- Temperature : Microwave-assisted conditions reduce reaction time while maintaining yield .
How can researchers address discrepancies in bioactivity predictions of this compound derivatives using QSAR models?
Discrepancies arise when mass concentration-based QSAR models fail to account for molar concentration variations due to molecular weight differences. For instance, Zhang et al. (2013) observed a 87.81% error in predicted antifungal activity of a cinnamaldehyde Schiff base compound due to this oversight . Methodological solutions include:
- Molar concentration normalization : Replace mass concentration with molar concentration in QSAR model inputs to improve accuracy .
- Functional group analysis : Correlate antifungal activity with electron-withdrawing substituents (e.g., nitro groups) that enhance electrophilicity .
- Validation with HPLC/GC-MS : Confirm purity and structural integrity of synthesized derivatives to isolate bioactivity contributors .
What analytical techniques are critical for characterizing this compound stability and degradation products?
- HPLC-UV/GC-MS : Monitor acetal stability in methanol solutions, as cinnamaldehyde derivatives can reversibly form degradation products (e.g., hemiacetals) under acidic conditions .
- NMR spectroscopy : Track acetalization progress via disappearance of aldehyde proton signals (~9-10 ppm) and emergence of acetal ether peaks (~1.2-1.5 ppm) .
- Flash point/density measurements : Assess physical properties (e.g., boiling point: ~297.6°C, density: ~1.0 g/cm³) to optimize storage conditions and prevent decomposition .
How does the choice of protecting group impact the utility of this compound in multistep syntheses?
Diethyl acetal groups are preferred over dimethyl analogs due to:
- Enhanced stability : Resists hydrolysis in neutral/basic conditions, enabling use in reactions requiring strong bases .
- Compatibility with glycosylation : In carbohydrate chemistry, diethyl acetals enable regioselective protection of glucopyranoside hydroxyl groups (e.g., methyl-4,6-O-alkylidene derivatives) .
- Ease of deprotection : Cleaved under mild acidic conditions (e.g., aqueous HCl) without affecting acid-sensitive functional groups .
What safety protocols are essential when handling this compound in laboratory settings?
- Air-sensitive handling : Store under inert gas (N₂/Ar) to prevent oxidation, as the compound is prone to degradation upon exposure to moisture .
- PPE requirements : Use nitrile gloves, chemical-resistant goggles, and fume hoods to mitigate skin irritation and respiratory exposure .
- Waste disposal : Segregate acetal-containing waste for incineration by certified hazardous waste handlers to avoid environmental contamination .
What mechanistic insights explain the role of this compound in palladium-catalyzed cross-couplings?
The acetal acts as a three-carbon homologating reagent , where:
- Oxidative addition : Aryl halides bind to Pd(0), forming aryl-Pd intermediates .
- Allylic insertion : Acrolein diethyl acetal coordinates to Pd, followed by β-hydride elimination to generate cinnamaldehyde derivatives .
- Base-mediated selectivity : Potassium carbonate promotes transmetallation and suppresses competing pathways (e.g., ester formation) .
How can researchers optimize Heck reaction yields for this compound synthesis?
- Catalyst loading : Increase palladacycle loading to 5-10 mol% to overcome substrate steric hindrance .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize Pd intermediates and enhance reaction rates .
- Microwave irradiation : Reduce reaction time from hours to minutes while maintaining >90% yield .
What are the limitations of using this compound in fragrance-related research?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
